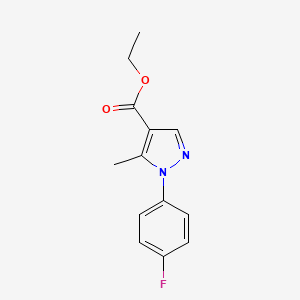

Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

説明

科学的研究の応用

Corrosion Inhibition

One notable application of pyrazole derivatives is in corrosion inhibition. Specifically, ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1) demonstrated exceptional corrosion inhibition properties on mild steel, with an efficiency of 98.8% at 100 mg/L. This was achieved through gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) studies. The surface morphology of the mild steel was further analyzed using scanning electron microscopy (SEM) and atomic force microscopy (AFM), which confirmed the formation of a protective film. Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamic Simulation (MD) provided insights into the donor–acceptor relationship between the inhibitor molecules and the metal surface, aligning well with experimental results (Dohare, Ansari, Quraishi, & Obot, 2017).

Crystal Structure Analysis

Another significant application is in the structural analysis of pyrazole derivatives. Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and its structure was elucidated through single crystal X-ray diffraction, confirming its crystal system and intermolecular interactions. This comprehensive analysis also included spectral methods like Fourier Transform Infrared (IR), UV-visible (UV-Vis), and NMR spectroscopy, providing a complete characterization of the compound and its electronic structure through DFT studies (Viveka et al., 2016).

Fluorescent Molecule Synthesis

Additionally, the unique reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one of the synthesized compounds exhibited novel fluorescent properties, suggesting its potential as an attractive fluorophore due to its strong fluorescence intensity compared to its methyl analogue. This property could have significant applications in materials science and bioimaging (Yan‐Chao Wu et al., 2006).

特性

IUPAC Name |

ethyl 1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHUUEYONFRPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Chlorophenyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone](/img/structure/B1637021.png)

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1637059.png)